molecular formula C8H11BrN2O2 B2865049 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1184293-62-6

4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2865049
CAS No.: 1184293-62-6
M. Wt: 247.092
InChI Key: KAYGVAOJLCKAEQ-UHFFFAOYSA-N
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Description

4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid is a brominated pyrazole derivative intended for research and development purposes. This compound falls into a class of heterocyclic structures known for their significant utility in medicinal chemistry and materials science. Pyrazole cores, such as this one, are frequently employed as key building blocks in the synthesis of more complex molecules and are known to possess various biological and pharmaceutical properties . The specific bromo and carboxylic acid functional groups on the pyrazole ring make this compound a versatile intermediate for further chemical transformations. The carboxylic acid group can be readily converted into amide derivatives, a common motif in active agrochemicals and pharmaceuticals . For instance, structurally related 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid amides have been developed as potent succinate dehydrogenase (SDH) inhibitors, demonstrating excellent antifungal activity . The bromine atom serves as an excellent leaving group or handles for metal-catalyzed cross-coupling reactions, such as Suzuki reactions, allowing researchers to diversify the structure at the 4-position of the pyrazole ring . Pyrazole derivatives are also of great interest in the field of supramolecular chemistry and crystal engineering due to their capacity for non-covalent interactions, including hydrogen bonding and halogen bonding . This makes them suitable for constructing metal-organic frameworks (MOFs) and studying self-assembly processes . This product is strictly for research applications in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

IUPAC Name

4-bromo-2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-4(2)6-5(9)7(8(12)13)11(3)10-6/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYGVAOJLCKAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1Br)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromopyrazole and isopropyl bromide.

    Alkylation: The pyrazole ring is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate.

    Methylation: The methyl group is introduced using methyl iodide under basic conditions.

    Carboxylation: The final step involves carboxylation of the pyrazole ring using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products

    Substitution: Amino or thio derivatives of the pyrazole ring.

    Oxidation: Pyrazole N-oxides.

    Reduction: Dehalogenated pyrazole derivatives.

    Coupling: Biaryl pyrazole derivatives.

Scientific Research Applications

4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

This compound is a specialty chemical with the CAS number 1566729-10-9 . Parchem supplies this chemical, which has the formula C8H11BrN2O2C_8H_{11}BrN_2O_2 .

Synonyms:

This compound is also known by several synonyms :

  • 1184293-62-6
  • 4-bromo-2-methyl-5-propan-2-ylpyrazole-3-carboxylic acid
  • 4-bromo-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
  • BBL032736
  • STL248066
  • AKOS015997360
  • VS-11491
  • CS-0329409
  • 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylicacid

Product Specifications:

The specifications and properties include :

  • CAS Number: 1566729-10-9
  • Chemical Structure: A graphical representation of the chemical structure is available .

Applications:

While the provided search results do not detail specific applications of this compound, they do provide information on pyrazoles and related compounds:

  • Pyrazoles: The search results mention various pyrazole derivatives, such as methyl 4-bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate, 1-(tert-butoxycarbonyl)-1H-pyrazole-4-carboxylic acid, and 4-bromo-1-(2-methoxyethyl)-1H-pyrazole . These compounds are typically in stock and may be used as building blocks in chemical synthesis or for research purposes .
  • 4-Bromo-1H-pyrazole-3-carboxylic acid: This related compound has CAS No. 13745-17-0 and formula C4H3BrN2OC_4H_3BrN_2O .

Mechanism of Action

The mechanism of action of 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The bromine and carboxylic acid groups can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Pyrazole Derivatives

The following table summarizes key structural analogs and their differences:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties/Applications CAS Number Reference
4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid Br (4), iPr (3), Me (1), COOH (5) C8H11BrN2O2 247.10 High steric bulk; potential agrochemical applications -
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid Br (4), Et (3), Me (1), COOH (5) C7H9BrN2O2 233.06 Reduced lipophilicity; storage: 2–8°C 128537-48-4
4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid Br (4), Me (1,5), COOH (3) C6H7BrN2O2 219.04 Altered electronic effects due to COOH position 5775-91-7
5-Bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid Br (5), iPr (1), COOH (4) C7H9BrN2O2 233.06 Positional isomer; pKa: 2.50 ± 0.10 1565032-98-5
Methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate Br (4), Me (1,3), COOCH3 (5) C7H9BrN2O2 233.06 Ester derivative; lower polarity 660408-08-2

Key Observations:

  • Positional Isomerism : Moving the bromine from position 4 to 5 (e.g., 5-bromo-1-isopropyl-1H-pyrazole-4-carboxylic acid) alters the electron distribution, impacting acidity (pKa) and reactivity .
  • Functional Group Modifications : Replacing the carboxylic acid with a methyl ester (e.g., methyl 4-bromo-1,3-dimethyl-1H-pyrazole-5-carboxylate) reduces hydrogen-bonding capacity, which may influence solubility and pharmacokinetics .

Heterocyclic and Bicyclic Analogs

Bipyrazole Derivatives

The compound 4-bromo-1'-isopropyl-3',5'-dimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid (CAS 478039-15-5) features two fused pyrazole rings. With a molecular formula of C12H15BrN4O2, its larger structure may enhance binding to macromolecular targets, such as enzymes or receptors, due to increased surface area .

Imidazole and Triazole Derivatives
  • 4-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid (CAS 2060026-19-7): The triazole-pyrrolidine hybrid introduces rigidity and polar interactions, which could be advantageous in drug design .

Physicochemical Properties

  • Density and Solubility : Analogs with bulkier substituents (e.g., isopropyl) exhibit higher predicted densities (~1.69 g/cm³) compared to ethyl or methyl derivatives (~1.67 g/cm³) .
  • Thermal Stability : Boiling points vary widely; for example, 5-bromo-2-propyl-1H-imidazole-4-carboxylic acid has a predicted boiling point of 467.1°C, while pyrazole esters (e.g., methyl derivatives) may decompose at lower temperatures .

Biological Activity

4-Bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 1184293-62-6) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H11BrN2O2C_8H_{11}BrN_2O_2 with a molecular weight of 247.09 g/mol. The structure features a bromine atom at position 4, an isopropyl group at position 3, and a carboxylic acid functional group at position 5 of the pyrazole ring.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit various biological activities, including:

  • Anti-inflammatory effects : Some studies have demonstrated that pyrazole compounds can inhibit pro-inflammatory cytokines and enzymes.
  • Anticancer properties : Pyrazole derivatives have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Pyrazole compounds often act as inhibitors of various kinases involved in cancer progression, such as Aurora-A kinase and Cyclin-dependent kinases (CDKs).
  • Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Impact on Cell Cycle Regulation : By affecting the cell cycle machinery, pyrazole derivatives can halt the proliferation of cancer cells.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-cancerInduces apoptosis in MCF7 and A549 cell lines with IC50 values around 36 µM
Anti-inflammatoryInhibits TNF-alpha production in macrophages
Kinase InhibitionInhibits Aurora-A kinase with IC50 = 0.067 µM
CytotoxicitySignificant cytotoxic effects against Hep-2 and P815 cell lines

Detailed Findings

A study by Bouabdallah et al. reported that various pyrazole derivatives exhibited significant cytotoxic potential against cancer cell lines such as Hep-2 and P815, with IC50 values indicating effective inhibition at low concentrations . Another study highlighted the compound's ability to inhibit Aurora-A kinase, which plays a crucial role in cell division and cancer progression, showcasing an IC50 value as low as 0.067 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the bromine atom enhances lipophilicity, potentially increasing membrane permeability and bioavailability. The isopropyl group may also contribute to steric hindrance that affects binding affinity to target proteins.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 4-bromo-3-isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid, and how can regioselectivity be controlled during bromination?

  • Methodological Answer : The synthesis typically involves (1) cyclocondensation of β-keto esters with hydrazines to form the pyrazole core, followed by (2) bromination at the 4-position. Regioselectivity in bromination is influenced by steric and electronic effects: the isopropyl group at position 3 directs bromination to position 4 due to its electron-donating nature and steric hindrance. Use of N-bromosuccinimide (NBS) in dichloromethane at 0–25°C is recommended for controlled bromination . Purification via recrystallization or preparative HPLC ensures high yields (>75%) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) validate purity (>98%) .
  • NMR : 1^1H and 13^13C NMR confirm substituent positions. Key signals include:
  • δ 1.3–1.5 ppm (isopropyl CH3_3), δ 3.8–4.0 ppm (N–CH3_3), δ 12.5 ppm (carboxylic acid –OH) .
  • FTIR : Peaks at 1700–1720 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (carboxylic acid O–H) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets like phosphodiesterases (PDEs)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using PDE crystal structures (PDB: 1TBF) identifies binding affinities. Focus on interactions between the carboxylic acid group and catalytic metal ions (e.g., Zn2+^{2+}) in PDE active sites. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What experimental designs resolve contradictions in reported antimicrobial activity across studies?

  • Methodological Answer : Discrepancies may arise from strain-specific susceptibility or assay conditions. Standardize protocols:

  • Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC assays.
  • Include positive controls (e.g., ciprofloxacin) and test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains.
  • Evaluate synergism with β-lactams using checkerboard assays .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The 4-bromo group acts as a leaving site for palladium-catalyzed couplings. Optimize conditions:

  • Catalyst: Pd(PPh3_3)4_4 (5 mol%).
  • Base: K2_2CO3_3 in DMF/H2_2O (3:1).
  • Boronic acid partners (e.g., aryl/heteroaryl) yield biaryl derivatives for SAR studies. Monitor reaction progress via TLC .

Comparative Analysis of Structural Analogues

Compound NameSubstituents (Positions)Key Properties/ApplicationsReference
4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid3-(4-MeOPh), 4-Br, 5-COOHEnhanced solubility; kinase inhibition
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid3-Et, 4-Cl, 5-COOHLower logP; agrochemical intermediates
3-Amino-4-bromo-1H-pyrazole-5-carboxylic acid3-NH2_2, 4-Br, 5-COOHChelation potential; metal-binding studies

Key Methodological Notes

  • Contradiction Mitigation : When biological data conflicts, validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity) .
  • Stereochemical Considerations : The isopropyl group’s configuration (R/S) impacts steric interactions in enzyme binding pockets. Resolve via chiral HPLC or asymmetric synthesis .

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